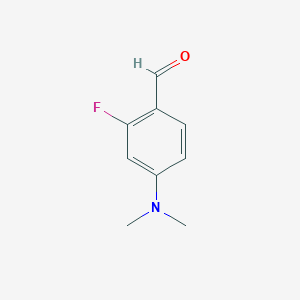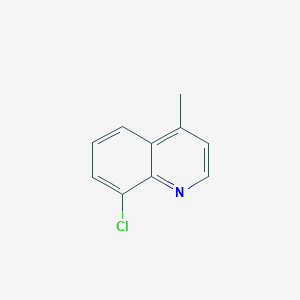
8-氯-4-甲基喹啉
描述
8-Chloro-4-methylquinoline is a chemical compound with the empirical formula C10H8ClN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Chloro-4-methylquinoline, has been a subject of research. Various synthesis protocols have been reported, including classical reaction methodologies such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been used for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular weight of 8-Chloro-4-methylquinoline is 177.63 . The InChI (International Chemical Identifier) key, which provides electronic information about the molecule’s structure, is PGDPMZFATHZAIQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Physical And Chemical Properties Analysis
8-Chloro-4-methylquinoline is a solid substance . Its empirical formula is C10H8ClN, and it has a molecular weight of 177.63 .
科学研究应用
食品保鲜中的抗菌潜力:
- 研究了4-甲基喹啉类似物的抗菌活性,包括8-氯-4-甲基喹啉,以开发对抗食源性细菌的天然防腐剂。类似物如2-甲基-8-羟基喹啉对各种食源性细菌表现出强大的活性,突显了它们作为环保食品辅助剂和药物的潜力 (Kim, Lee, Yang, & Lee, 2014)。
在腐蚀抑制中的应用:
- 合成了新型8-羟基喹啉衍生物,包括基于8-氯-4-甲基喹啉结构的衍生物,并将其作为腐蚀抑制剂测试在酸性环境中对低碳钢的性能。这些化合物表现出显著的抑制性能,表明它们在保护金属表面方面的实用性 (Rbaa et al., 2019)。
化学研究中的合成和表征:
- 对8-氯-4-甲基喹啉的研究包括合成和表征其类似物,探索它们的结构和光谱特性,以便在各种化学和制药领域中潜在应用 (Murugavel et al., 2018)。
水系光解:
- 研究了喹啉羧酸类除草剂在不同辐射条件下在水溶液中的光降解,与8-氯-4-甲基喹啉密切相关。这项研究对于了解这类化合物的环境命运和降解至关重要 (Pinna & Pusino, 2012)。
抗抑郁和抗真菌评价:
- 合成了与8-氯-4-甲基喹啉相关的化合物,并评估了它们的抗抑郁和抗真菌活性。这包括研究它们在各种生物模型中的功效,从而有助于开发新的治疗剂 (Kumar et al., 2011)。
安全和危害
8-Chloro-4-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
未来方向
Quinoline and its derivatives, including 8-Chloro-4-methylquinoline, have been the focus of many research studies due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives .
属性
IUPAC Name |
8-chloro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPZRQVQAVVSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299793 | |
| Record name | 8-chloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4-methylquinoline | |
CAS RN |
35817-47-1 | |
| Record name | NSC132875 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-chloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

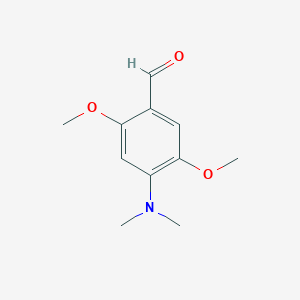
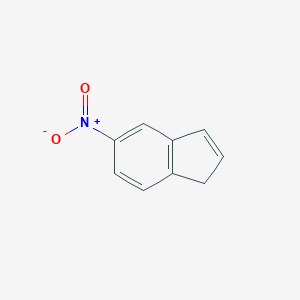
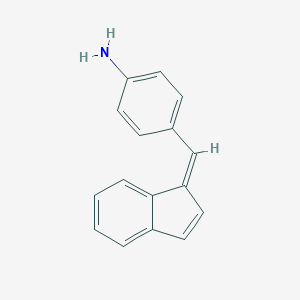
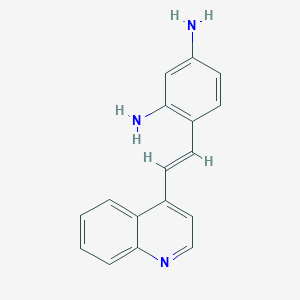
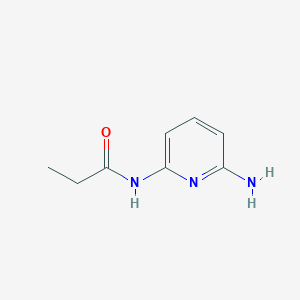
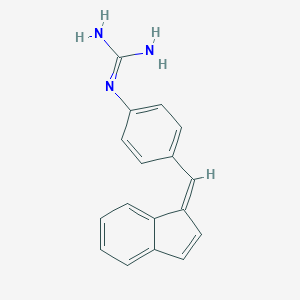
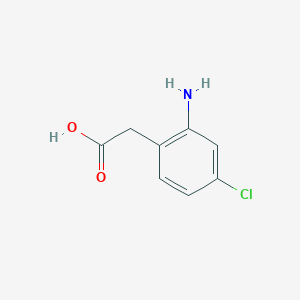
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)
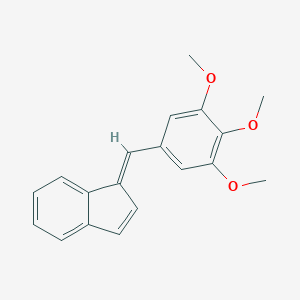
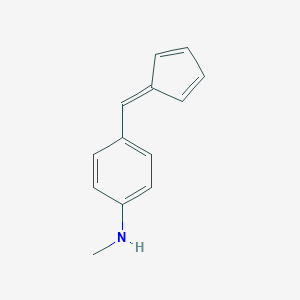
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
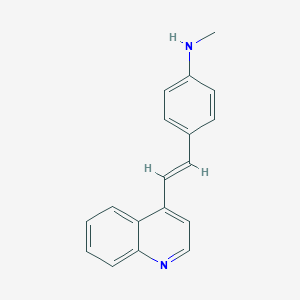
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)
